1-Aminohexan-2-ol

描述

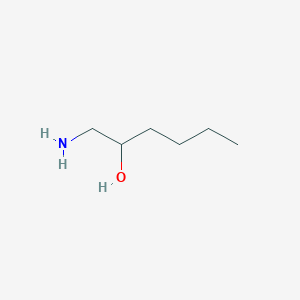

1-Aminohexan-2-ol is an organic compound with the molecular formula C₆H₁₅NO. It is a type of amino alcohol, characterized by the presence of both an amino group (-NH₂) and a hydroxyl group (-OH) attached to a hexane backbone. This compound is known for its versatility in various chemical reactions and applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

1-Aminohexan-2-ol can be synthesized through several methods. One common approach involves the reaction of hexan-2-one with ammonia or an amine under reducing conditions. Another method includes the reduction of 1-nitrohexan-2-ol using a suitable reducing agent such as hydrogen in the presence of a catalyst .

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of 1-nitrohexan-2-ol. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .

化学反应分析

Types of Reactions

1-Aminohexan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

Oxidation: Hexan-2-one or hexanal.

Reduction: Hexylamine.

Substitution: Various substituted hexane derivatives depending on the reagent used.

科学研究应用

Pharmaceutical Applications

Antitumor Activity

Recent studies have highlighted the potential of 1-aminohexan-2-ol derivatives in the development of anticancer agents. For instance, compounds synthesized using this compound have shown promising results in targeting specific cancer cell lines. A notable example is the use of fluorescent perylenediimide conjugates that incorporate this compound, which demonstrated significant antitumor effects in vivo on A549 xenografted tumor mice models .

Synthesis of Bioactive Molecules

The compound serves as a crucial intermediate in the synthesis of bioactive molecules. For example, it has been utilized in the preparation of substituted morpholinopyrimidines which exhibit PI3 kinase inhibition activity. This pathway illustrates how this compound can facilitate the synthesis of complex pharmaceuticals with therapeutic implications .

Biochemical Applications

Biosynthesis Platforms

this compound is integral to biosynthetic platforms designed for producing amino alcohols and diols through engineered microorganisms. Research indicates that metabolic engineering techniques can be employed to enhance the production efficiency of various amino alcohols, including this compound derivatives . This approach has significant implications for sustainable production methods in biochemistry.

Enzyme Substrates

In enzymatic reactions, this compound acts as a substrate for transaminases and other enzymes involved in amino acid metabolism. Its structural properties allow it to participate in various biochemical pathways, making it an essential component for studying enzyme kinetics and mechanisms .

Material Science Applications

Polymer Chemistry

In material science, this compound is explored for its potential as a building block in polymer synthesis. It can be incorporated into polyurethanes and other polymers to modify their properties, such as flexibility and thermal stability. The ability to tailor these materials using amino alcohols like this compound opens new avenues for developing advanced materials with specific functionalities .

Fluorescent Materials

The compound has been used to synthesize fluorescent materials that are vital for imaging applications in biological systems. Its incorporation into molecular systems enhances their photophysical properties, making them suitable for use as photosensitizers and imaging agents .

Table 1: Summary of Applications of this compound

| Application Area | Description | Key Findings/Results |

|---|---|---|

| Pharmaceuticals | Synthesis of anticancer agents | Significant antitumor effects in vivo |

| Biochemistry | Substrate for enzymatic reactions | Facilitates amino acid metabolism studies |

| Material Science | Building block for polymers | Enhanced material properties |

| Fluorescent Materials | Development of imaging agents | Improved photophysical characteristics |

Case Study: Antitumor Activity Using Fluorescent Perylenediimide Conjugates

A study investigated the efficacy of a fluorescent perylenediimide derivative linked with this compound against A549 tumor cells. The results indicated that the compound not only acted effectively as a photosensitizer but also facilitated targeted photodynamic therapy (PDT), showcasing its dual role in both imaging and therapeutic applications.

作用机制

The mechanism of action of 1-Aminohexan-2-ol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it enhances the activity of acetylcholinesterase inhibitors by binding to the enzyme and increasing its affinity for the inhibitor .

相似化合物的比较

1-Aminohexan-2-ol can be compared with other similar compounds such as:

1-Aminohexane: Lacks the hydroxyl group, making it less versatile in chemical reactions.

2-Aminohexan-1-ol: Has the amino group at a different position, leading to different reactivity and applications.

1-Amino-2-hexanol: Another isomer with similar properties but different spatial arrangement.

This compound stands out due to its unique combination of an amino and hydroxyl group on a hexane backbone, providing a balance of reactivity and stability that is valuable in various applications.

生物活性

1-Aminohexan-2-ol, an amino alcohol with the molecular formula , is a compound that has garnered attention in the fields of chemistry and biology due to its unique functional groups, which include both an amino group (-NH₂) and a hydroxyl group (-OH). This combination allows it to participate in various biological processes and chemical reactions, making it a valuable subject of study.

Mechanism of Biological Activity

This compound interacts with various enzymes and biological molecules, impacting their activity through several mechanisms:

- Enzyme Modulation : It enhances the activity of acetylcholinesterase, an enzyme crucial for neurotransmission. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

- Cellular Interactions : The compound participates in deamination reactions, influencing cellular metabolism and signaling pathways. Its interactions with collagen-bound glycosyl residues indicate a role in modifying protein structures, which could have implications in tissue engineering and regenerative medicine.

Case Studies

- Acetylcholinesterase Activity Enhancement : A study demonstrated that this compound increases the binding affinity of acetylcholinesterase inhibitors. This finding is significant for developing therapeutic agents aimed at enhancing cognitive function in Alzheimer's patients.

- Protein Interaction Studies : Research has shown that this compound can modify the activity of proteins involved in metabolic pathways. For instance, its ability to interact with glycosylated proteins suggests a potential role in glycoprotein synthesis and modification.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Functional Groups | Biological Activity |

|---|---|---|

| 1-Aminohexane | -NH₂ | Limited reactivity; lacks hydroxyl group |

| 2-Aminohexan-1-ol | -NH₂, -OH | Similar properties but different spatial arrangement |

| 1-Amino-2-hexanol | -NH₂, -OH | Comparable reactivity; used in pharmaceutical synthesis |

Synthesis Methods

Several methods exist for synthesizing this compound, including:

- Reduction Reactions : Reduction of hexanone derivatives can yield this compound.

- Nucleophilic Substitution : The compound can be synthesized through nucleophilic substitution reactions involving amino acids or other amines.

属性

IUPAC Name |

1-aminohexan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-2-3-4-6(8)5-7/h6,8H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOIEPPCQPZUAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464981 | |

| Record name | 1-aminohexan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72799-62-3 | |

| Record name | 1-aminohexan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the deamination of 1-aminohexan-2-ol in the context of collagen research?

A1: Collagen, a crucial structural protein, contains glycosylated hydroxylysine residues. Understanding how to selectively cleave these sugar moieties is important for studying collagen structure and function. The research used this compound as a simplified model for the more complex hydroxylysine-sugar unit. By studying its reaction with nitrous acid (deamination), researchers gained insights into the products formed and the reaction mechanism, which could inform strategies for cleaving sugar residues from collagen. [, ]

Q2: What were the key findings from studying the reaction of this compound with nitrous acid?

A2: Reacting this compound with nitrous acid produced a mixture of products, including hexan-2-one, hexane-1,2-diol, and two N-nitroso-oxazolidine derivatives. [] Interestingly, 1,2-epoxyhexane was not detected, contrasting with previous findings for a similar amino alcohol. This difference highlights the influence of even subtle structural variations on reaction outcomes. Importantly, this reaction served as a foundation for investigating the deamination of the model compound mimicking glycosylated hydroxylysine in collagen. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。